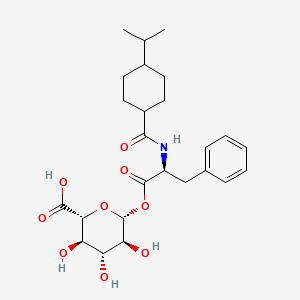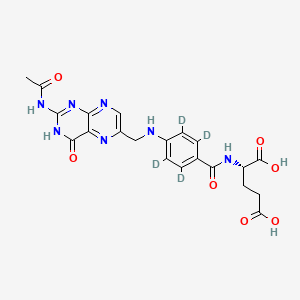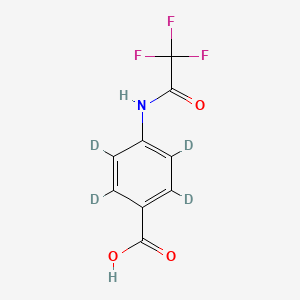
2-Methylindoline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
作用機序
Target of Action
2-Methylindoline-d3 is a biochemical used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research
Biochemical Pathways
Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
生化学分析
Biochemical Properties
2-Methylindoline-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylindoline-d3 can be synthesized through the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. The acidic ionic liquid used is typically a quaternary ammonium salt, which provides a high selectivity and yield . The reaction conditions are relatively mild, making the process environmentally friendly and suitable for large-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Raney nickel or other metal catalysts to facilitate the hydrogenation process. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: 2-Methylindoline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to form 2-methylindole-3-one.
Reduction: Reduction can yield 2-methylindoline.
Substitution: Halogenated derivatives such as 2-bromo-2-methylindoline.
科学的研究の応用
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
2-Methylindoline: The non-deuterated form of 2-Methylindoline-d3.
Indoline: A parent compound with similar structural features.
2,3-Dihydro-2-methyl-1H-indole: Another derivative with comparable properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required .
特性
CAS番号 |
1246815-31-5 |
|---|---|
分子式 |
C9H11N |
分子量 |
136.212 |
IUPAC名 |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChIキー |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1 |
同義語 |
2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


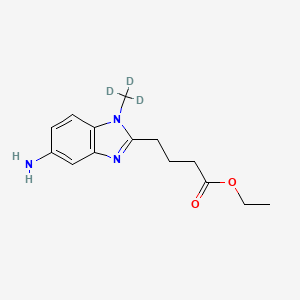
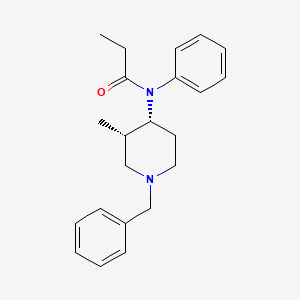
![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)
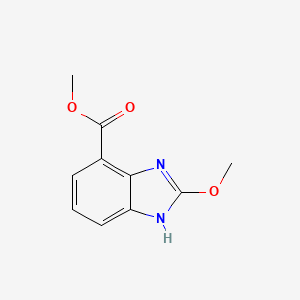
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
